Ethyl 4-({[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]carbamothioyl}amino)benzoate
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Overview
Description
ETHYL 4-({[(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)AMINO]CARBOTHIOYL}AMINO)BENZOATE is a complex organic compound with a unique structure that includes a morpholino group, a benzoxadiazole moiety, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-({[(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)AMINO]CARBOTHIOYL}AMINO)BENZOATE typically involves multiple steps. One common approach is to start with the preparation of the benzoxadiazole core, followed by the introduction of the morpholino group and the benzoate ester. The reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-({[(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)AMINO]CARBOTHIOYL}AMINO)BENZOATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of products depending on the nucleophile used.
Scientific Research Applications
ETHYL 4-({[(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)AMINO]CARBOTHIOYL}AMINO)BENZOATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It may be explored for its potential therapeutic properties, including its ability to interact with specific biological targets.
Industry: It can be used in the development of new materials and products with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 4-({[(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)AMINO]CARBOTHIOYL}AMINO)BENZOATE involves its interaction with specific molecular targets and pathways. The benzoxadiazole moiety may interact with enzymes or receptors, while the morpholino group can enhance its solubility and bioavailability. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
ETHYL 4-({[(3-MORPHOLINOPROPYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE: This compound has a similar structure but with a different morpholino group.
N-ETHYL-4-MORPHOLINO-2,1,3-BENZOXADIAZOL-7-AMINE: This compound shares the benzoxadiazole moiety but has different substituents.
Uniqueness
ETHYL 4-({[(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)AMINO]CARBOTHIOYL}AMINO)BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications and interactions, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C20H21N5O4S |
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Molecular Weight |
427.5 g/mol |
IUPAC Name |
ethyl 4-[(4-morpholin-4-yl-2,1,3-benzoxadiazol-7-yl)carbamothioylamino]benzoate |
InChI |
InChI=1S/C20H21N5O4S/c1-2-28-19(26)13-3-5-14(6-4-13)21-20(30)22-15-7-8-16(18-17(15)23-29-24-18)25-9-11-27-12-10-25/h3-8H,2,9-12H2,1H3,(H2,21,22,30) |
InChI Key |
IBSNBDPRRWMWCI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=S)NC2=CC=C(C3=NON=C23)N4CCOCC4 |
Origin of Product |
United States |
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